1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole is attached to a 3-chloro-4-fluorophenyl group via a methyl linker at position 1, while the second oxadiazole at position 5 is functionalized with a cyclopropyl group.
Propriétés
IUPAC Name |
1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3/c20-13-7-11(3-5-14(13)21)18-22-15(28-24-18)9-26-8-12(4-6-16(26)27)19-23-17(25-29-19)10-1-2-10/h3-8,10H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMIVLMTCUTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure Variations
a) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Core : Pyrrolidin-2-one (5-membered lactam) vs. dihydropyridin-2-one (6-membered lactam).
- Substituents : Similar 3-chloro-4-fluorophenyl and cyclopropyl-oxadiazole groups but lacks the methyl linker.
- Implications: The pyrrolidinone core may confer higher rigidity and altered pharmacokinetic properties compared to the dihydropyridinone analogue.
b) 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione ()
- Core: Thieno[3,2-d]pyrimidine dione (fused bicyclic system) vs. monocyclic dihydropyridin-2-one.
- Substituents : 2-chlorophenyl (vs. 3-chloro-4-fluorophenyl) and fluorobenzyl (vs. cyclopropyl-oxadiazole).
Substituent Analysis
- Key Observations: The 3-chloro-4-fluorophenyl group in the target compound and ’s analogue may enhance lipophilicity and halogen bonding, critical for membrane penetration and target engagement .
Research Findings and Limitations
- Synthetic Challenges : The methyl linker in the target compound may introduce synthetic complexity compared to direct-bonded analogues (e.g., ), affecting scalability .
- Biological Data Gap: No direct pharmacological data for the target compound were found in the provided evidence. Inferences are drawn from structurally related molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
